Lipophilicity Enhancement via 4-Methylpiperidine Substitution
3-(4-Methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine exhibits a computed XLogP3-AA value of 0.62, reflecting the lipophilic contribution of the 4-methyl substituent on the piperidine ring . In contrast, the des-methyl analog, 3-(piperidin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 51420-45-2), possesses a lower computed LogP of approximately 0.10 [1]. The addition of a single methyl group thus increases predicted lipophilicity by roughly 0.52 LogP units. This shift in partition coefficient may influence membrane permeability, metabolic stability, and off-target binding profiles, providing a distinct starting point for structure-activity relationship (SAR) exploration [2].
| Evidence Dimension | Lipophilicity (computed partition coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 0.62 |
| Comparator Or Baseline | 3-(Piperidin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 51420-45-2), LogP ≈ 0.10 |
| Quantified Difference | ΔLogP ≈ +0.52 |
| Conditions | Computational prediction (XLogP3 method), aqueous/organic partition simulation |
Why This Matters
Increased lipophilicity directly affects compound permeability, metabolic clearance, and plasma protein binding, enabling medicinal chemists to fine-tune ADME properties in lead optimization campaigns.
- [1] PubChem. Compound Summary for CID 219099, 3-(Piperidin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 51420-45-2). Computed XLogP3-AA value: 0.10. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
